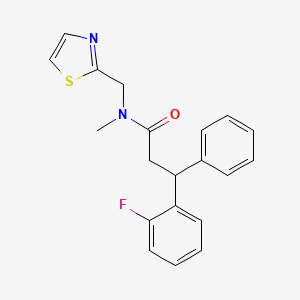![molecular formula C17H13F6NO3 B6054690 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6054690.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide, commonly known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTF belongs to the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用机制
BTF exerts its therapeutic effects through its activation of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamides, which are transcription factors that regulate gene expression. N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamides play a critical role in various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. BTF activates N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamides by binding to their ligand-binding domain, leading to a conformational change that enables the recruitment of co-activators and subsequent gene transcription.
Biochemical and Physiological Effects
BTF has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, BTF has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, BTF has been shown to improve insulin sensitivity and reduce hepatic glucose production. In inflammatory disorders, BTF has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress.
实验室实验的优点和局限性
BTF has several advantages for lab experiments, including its high potency and selectivity for N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamides, which enables researchers to study the specific effects of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide activation. However, BTF also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for BTF research. In cancer research, BTF could be further studied for its potential as a combination therapy with other anti-cancer agents. In diabetes research, BTF could be studied for its potential as a treatment for diabetic complications, such as diabetic neuropathy. In inflammatory disorders, BTF could be studied for its potential as a treatment for autoimmune disorders, such as rheumatoid arthritis.
Conclusion
BTF is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. Its activation of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamides has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. While there are some limitations to its use in lab experiments, there are several potential future directions for BTF research that could lead to the development of novel therapies for various diseases.
合成方法
BTF can be synthesized through a multi-step process involving the reaction of 3,5-bis(trifluoromethyl)aniline with 4-methoxyphenol, followed by acetylation with acetic anhydride. The final product is obtained through purification using column chromatography.
科学研究应用
BTF has been extensively studied for its therapeutic potential in various diseases, including cancer, diabetes, and inflammatory disorders. In cancer research, BTF has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In diabetes research, BTF has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In inflammatory disorders, BTF has been shown to reduce inflammation and oxidative stress.
属性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F6NO3/c1-26-13-2-4-14(5-3-13)27-9-15(25)24-12-7-10(16(18,19)20)6-11(8-12)17(21,22)23/h2-8H,9H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKULGGJUSBJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6054607.png)
![N-cyclopropyl-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6054616.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B6054622.png)
![4-ethoxy-3-nitro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B6054626.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine](/img/structure/B6054633.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6054645.png)
![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6054646.png)


![1-(4-chlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6054676.png)
![1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6054678.png)
![(4-fluoro-3-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6054679.png)
![N-(1-{[2-(2-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6054685.png)
![4-(4-morpholinyl)-9-thioxo-2,3,9,10-tetrahydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B6054698.png)